molecular formula C15H11F3N4O2 B11537611 [5-hydroxy-5-(pyridin-3-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](pyridin-3-yl)methanone

[5-hydroxy-5-(pyridin-3-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](pyridin-3-yl)methanone

Cat. No.: B11537611
M. Wt: 336.27 g/mol
InChI Key: ZYFILUDIQDNBDC-UHFFFAOYSA-N
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Description

5-(PYRIDIN-3-YL)-1-(PYRIDINE-3-CARBONYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazole ring, pyridine groups, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PYRIDIN-3-YL)-1-(PYRIDINE-3-CARBONYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of Pyridine Groups: The pyridine groups are introduced through nucleophilic substitution reactions. Pyridine derivatives can be reacted with the pyrazole intermediate in the presence of suitable catalysts.

    Addition of Trifluoromethyl Group: The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation reactions. Reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates can be used in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(PYRIDIN-3-YL)-1-(PYRIDINE-3-CARBONYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, copper(I) iodide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(PYRIDIN-3-YL)-1-(PYRIDINE-3-CARBONYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(PYRIDIN-3-YL)-1-(PYRIDINE-3-CARBONYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-(PYRIDIN-3-YL)-1-(PYRIDINE-3-CARBONYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL: Similar structure but lacks the trifluoromethyl group.

    5-(PYRIDIN-3-YL)-1-(PYRIDINE-3-CARBONYL)-3-ETHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL: Similar structure with an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-(PYRIDIN-3-YL)-1-(PYRIDINE-3-CARBONYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These features make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H11F3N4O2

Molecular Weight

336.27 g/mol

IUPAC Name

[5-hydroxy-5-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C15H11F3N4O2/c16-15(17,18)12-7-14(24,11-4-2-6-20-9-11)22(21-12)13(23)10-3-1-5-19-8-10/h1-6,8-9,24H,7H2

InChI Key

ZYFILUDIQDNBDC-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C2=CN=CC=C2)O)C(=O)C3=CN=CC=C3)C(F)(F)F

Origin of Product

United States

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